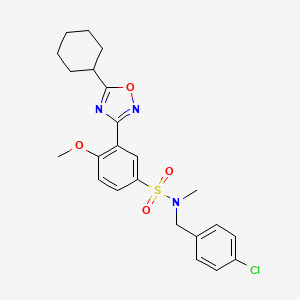
N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and is a selective ligand for the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that plays a crucial role in neuroinflammation, apoptosis, and oxidative stress. DPA-714 has been studied extensively for its ability to modulate TSPO and its potential therapeutic applications.
作用機序
DPA-714 acts as a selective ligand for TSPO in the brain. TSPO is a mitochondrial protein that plays a crucial role in neuroinflammation, apoptosis, and oxidative stress. DPA-714 binds to TSPO and modulates its activity, leading to a reduction in neuroinflammation and oxidative stress. This mechanism of action has been studied extensively in various neurological disorders.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including the modulation of TSPO activity, reduction in neuroinflammation, and oxidative stress. It has also been shown to have potential therapeutic applications in various neurological disorders, oncology, and immunology.
実験室実験の利点と制限
DPA-714 has several advantages for lab experiments, including its ability to selectively bind to TSPO and modulate its activity. It is also a well-characterized compound with a known mechanism of action. However, one limitation of DPA-714 is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of DPA-714, including:
1. Further studies on the potential therapeutic applications of DPA-714 in various neurological disorders, oncology, and immunology.
2. Development of new imaging techniques using DPA-714 for the diagnosis and monitoring of neurological disorders, oncology, and immunology.
3. Further studies on the mechanism of action of DPA-714 and its interactions with TSPO.
4. Development of new compounds based on the structure of DPA-714 with improved pharmacological properties.
5. Studies on the safety and toxicity of DPA-714 in animal models and humans.
Conclusion:
DPA-714 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It acts as a selective ligand for TSPO in the brain and has been studied extensively for its ability to modulate TSPO and its potential therapeutic applications. Further studies on DPA-714 and its derivatives are needed to fully understand their potential applications in various fields.
合成法
The synthesis of DPA-714 involves several steps, starting with the reaction of 3,4-dimethoxybenzohydrazide with ethyl chloroacetate to form 3-(3,4-dimethoxyphenyl)-1-ethyl-1,2,4-oxadiazol-5(4H)-one. This intermediate is then reacted with pivaloyl chloride to form the final product, N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide. The synthesis of DPA-714 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DPA-714 has been extensively studied for its potential applications in various fields, including neurology, oncology, and immunology. In neurology, DPA-714 has been used as a diagnostic tool for imaging neuroinflammation in various neurological disorders such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. It has also been studied for its potential therapeutic applications in these disorders.
In oncology, DPA-714 has been studied for its ability to modulate TSPO in cancer cells and its potential use as a diagnostic tool for imaging tumor inflammation. It has also been studied for its potential therapeutic applications in cancer treatment.
In immunology, DPA-714 has been studied for its ability to modulate the immune response and its potential use as a therapeutic agent in autoimmune diseases.
特性
IUPAC Name |
N-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-10(18-16(21)17(2,3)4)15-19-14(20-24-15)11-7-8-12(22-5)13(9-11)23-6/h7-10H,1-6H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHAUEBZDOPOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)
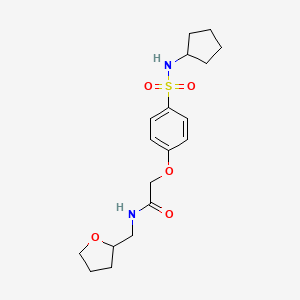
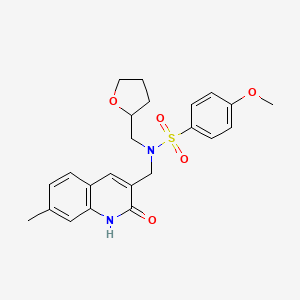


![N-[(4-methylphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7704936.png)
![3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704942.png)


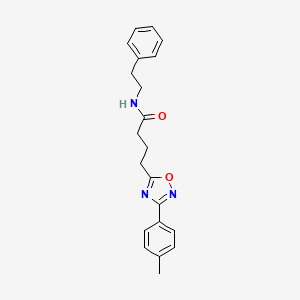
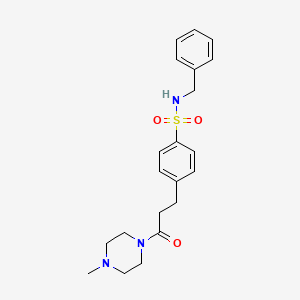
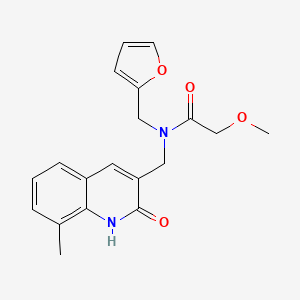
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7704980.png)
